O=C(OC(C)(C)C)N1C(C(O)=O)C2=CC(OC)=C(OC)C=C2CC1
. This provides a text representation of the compound’s structure. SAPMPDOZKGZFPT-UHFFFAOYSA-N
. This compound falls under the category of isoquinolines, which are heterocyclic aromatic compounds. Isoquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic effects. The specific classification of 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid places it within a subgroup of isoquinoline derivatives that may exhibit unique pharmacological properties.
The synthesis of 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves several steps due to the complexity of its structure. A common synthetic route includes:
The synthesis process must be carefully monitored to ensure high yields and minimize side reactions.
The molecular structure of 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be analyzed using various spectroscopic techniques:
The compound's structure features a bicyclic isoquinoline framework with substituents that influence its reactivity and interactions with biological targets.
6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions:
These reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
The mechanism of action for 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The compound's structural features suggest potential activity in modulating biochemical pathways relevant to therapeutic applications:
Further studies are required to clarify its precise mechanism and therapeutic potential.
The physical and chemical properties of 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid include:
These properties are crucial for predicting behavior in biological systems and during chemical reactions.
The applications of 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid span various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: